molecular formula C18H20BrNO3S B12189288 1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12189288
M. Wt: 410.3 g/mol
InChI Key: GPOIFMNYOODZJM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a bromo-propoxybenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Propoxy Group: The propoxy group can be attached through nucleophilic substitution reactions, where a propoxy substituent is introduced to the aromatic ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromo group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromo group, forming new derivatives.

    Sulfonylation and Desulfonylation: The sulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biological studies, helping to investigate the interactions between molecules and biological targets.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved can vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole

These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C18H20BrNO3S

Molecular Weight

410.3 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H20BrNO3S/c1-2-12-23-18-13-15(9-10-16(18)19)24(21,22)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,13H,2,5,7,11-12H2,1H3

InChI Key

GPOIFMNYOODZJM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Br

Origin of Product

United States

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